![molecular formula C8H16N2 B13518107 8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
8-Ethyl-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides with alkenes. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the mesylation of diols followed by cyclization with benzylamine to produce various 3,8-diazabicyclo[3.2.1]octane analogues .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various oxidizing and reducing agents. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic fused lactone-lactam systems .
Scientific Research Applications
8-Ethyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3 |
InChI Key |
ALGGPCBCKOVRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)

![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
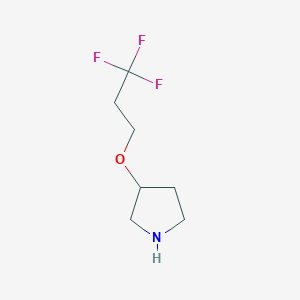
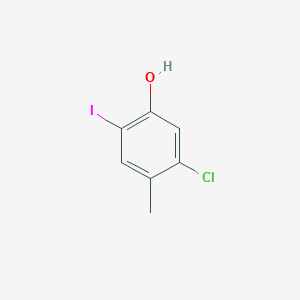
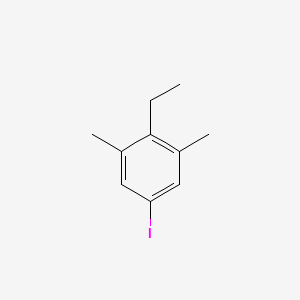

![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
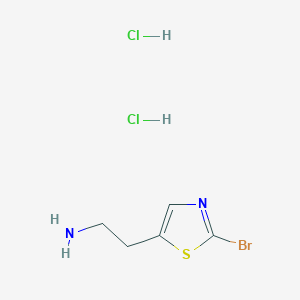
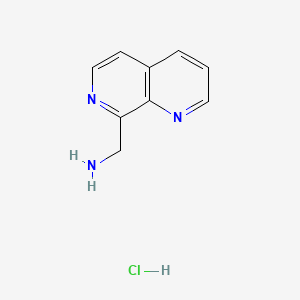
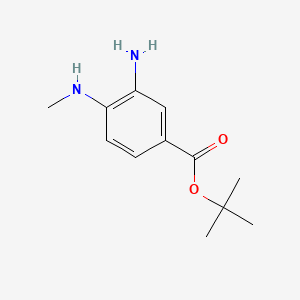
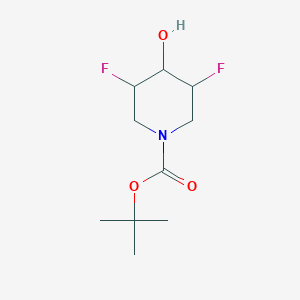
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-7-carboxylic acid](/img/structure/B13518121.png)
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
